![molecular formula C18H18FN7O B6449995 3-fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2640935-75-5](/img/structure/B6449995.png)
3-fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
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Description
3-fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a useful research compound. Its molecular formula is C18H18FN7O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is 367.15568639 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with a triazole moiety have shown promising anticancer activities . For instance, 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives were synthesized and effectively screened for their anti-cancer properties . The resultant compounds showed promising antiproliferative action against two human colon cancer cell lines .
Antimicrobial Activity
Triazole nucleus is present in a number of drug classes such as antibacterial and antifungal . Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
Anti-Inflammatory and Analgesic Activity
Triazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new classes of anti-inflammatory agents.
Antioxidant Activity
Triazole derivatives have also been reported to possess antioxidant activities . This property could be useful in the development of drugs for conditions associated with oxidative stress.
Antiviral Activity
Triazole derivatives have shown potential as antiviral agents . This suggests that they could be used in the development of new antiviral drugs.
Enzyme Inhibitors
Triazole derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of new enzyme inhibitor drugs.
Antidepressant and Antipsychotic Activity
Triazole nucleus is present in a number of drug classes such as antidepressant and antipsychotic . This suggests that they could be used in the development of new psychiatric drugs.
Antidiabetic Activity
Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor . This suggests that triazole derivatives could be used in the development of new antidiabetic drugs.
properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-11-14(19)2-3-15(21-11)18(27)25-8-12-6-24(7-13(12)9-25)17-5-4-16-22-20-10-26(16)23-17/h2-5,10,12-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVSVZRLSQBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine |
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